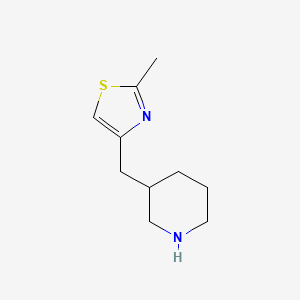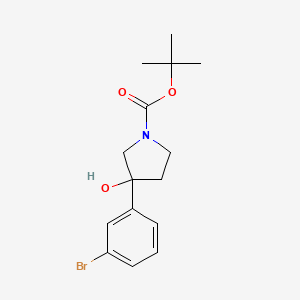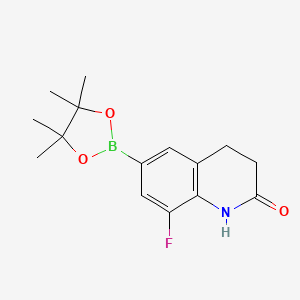
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate is a fluorinated pyridine derivative. This compound is notable for its unique structural features, which include a fluorine atom at the 3-position, a methyl group at the 1-position, and a carboxylate group at the 4-position of the pyridine ring. These modifications impart distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpyridin-1-ium-4-carboxylate typically involves the fluorination of a pyridine precursor. One common method is the direct fluorination of 1-methylpyridin-4-carboxylate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced fluorinating agents can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the carboxylate group.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 3-Fluoro-1-methylpyridin-1-ium-4-carboxylate is primarily related to its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. The carboxylate group can form hydrogen bonds with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-1-methylpyridin-1-ium-2-carboxylate
- 1-Methylpyridin-1-ium-3-carboxylate
- 2-Chloro-1-methylpyridinium iodide
Uniqueness
3-Fluoro-1-methylpyridin-1-ium-4-carboxylate is unique due to the specific positioning of the fluorine and carboxylate groups, which confer distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C7H6FNO2 |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
3-fluoro-1-methylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C7H6FNO2/c1-9-3-2-5(7(10)11)6(8)4-9/h2-4H,1H3 |
InChI-Schlüssel |
XLGGTMUKYWBOTA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC(=C(C=C1)C(=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dioxaspiro[3.4]octan-8-ol](/img/structure/B13565818.png)










![3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565868.png)

![9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13565870.png)
